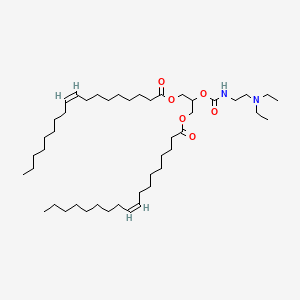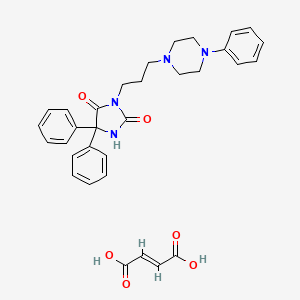
3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate is a complex organic compound that features a piperazine ring, a hydantoin core, and a maleate salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1-phenylpiperazine with 3-bromopropanoyl chloride in an aqueous basic medium to form 3-(4-phenyl-1-piperazinyl)propylamine.
Hydantoin Formation: The next step involves the reaction of the piperazine derivative with diphenylhydantoin under specific conditions to form the hydantoin core.
Maleate Salt Formation: Finally, the hydantoin derivative is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the hydantoin core.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly against alkaline phosphatase.
Pharmacology: The compound is explored for its potential therapeutic effects in treating diseases such as bone disorders, diabetes, and cancer.
Biological Studies: It is used in in vitro and in silico studies to understand its interaction with various biological targets.
Industrial Applications: The compound may have applications in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
N-(Substituted-Phenyl)-3-(4-Phenyl-1-piperazinyl)propanamides: These compounds share a similar piperazine core and are also studied for their enzyme inhibitory properties.
3-(4-Phenyl-1-piperazinyl)-1,2-propanediol Salts: These compounds have similar pharmacological properties and are used in similar therapeutic applications.
Uniqueness
3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate is unique due to its specific combination of a piperazine ring, hydantoin core, and maleate salt, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
56079-60-8 |
|---|---|
Fórmula molecular |
C32H34N4O6 |
Peso molecular |
570.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;5,5-diphenyl-3-[3-(4-phenylpiperazin-1-yl)propyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C28H30N4O2.C4H4O4/c33-26-28(23-11-4-1-5-12-23,24-13-6-2-7-14-24)29-27(34)32(26)18-10-17-30-19-21-31(22-20-30)25-15-8-3-9-16-25;5-3(6)1-2-4(7)8/h1-9,11-16H,10,17-22H2,(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
SGWHNZXUNIAOGL-WLHGVMLRSA-N |
SMILES isomérico |
C1CN(CCN1CCCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1CCCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



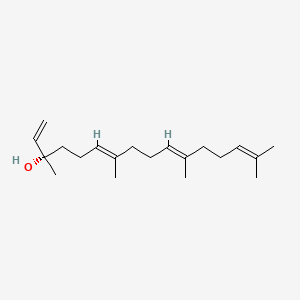
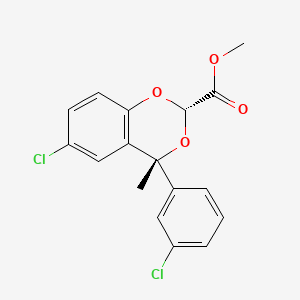
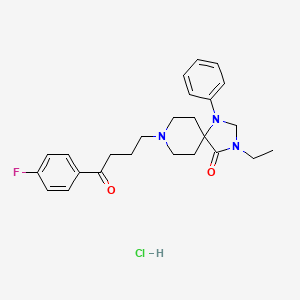

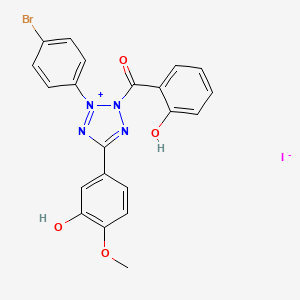
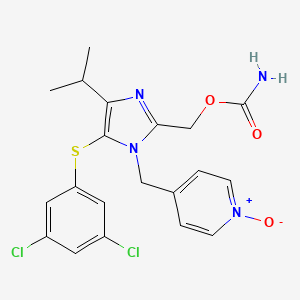
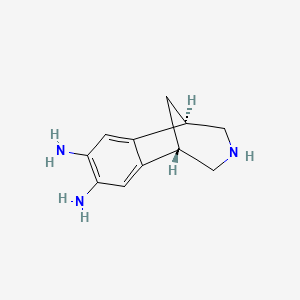
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)



